molecular formula C7H5ClF2S B6305560 {[Chloro(difluoro)methyl]sulfanyl}benzene CAS No. 85554-53-6

{[Chloro(difluoro)methyl]sulfanyl}benzene

Cat. No.: B6305560
CAS No.: 85554-53-6
M. Wt: 194.63 g/mol
InChI Key: HDDIMFWDRZTORI-UHFFFAOYSA-N
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Description

{[Chloro(difluoro)methyl]sulfanyl}benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a sulfanyl group (-S-) linked to a chloro(difluoro)methyl moiety (-CF2Cl). Its molecular formula is C7H5ClF2S, and its structure combines sulfur, fluorine, and chlorine atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

[chloro(difluoro)methyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDIMFWDRZTORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518034
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85554-53-6
Record name {[Chloro(difluoro)methyl]sulfanyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Chloro(difluoro)methyl]sulfanyl}benzene typically involves the reaction of chlorodifluoromethane with thiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CClF2H+PhSHPhSCClF2H\text{CClF}_2\text{H} + \text{PhSH} \rightarrow \text{PhSCClF}_2\text{H} CClF2​H+PhSH→PhSCClF2​H

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[Chloro(difluoro)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

{[Chloro(difluoro)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[Chloro(difluoro)methyl]sulfanyl}benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the chlorodifluoromethyl group, which makes the sulfur atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s key structural features—halogenation (Cl, F) and sulfur-containing groups—are shared with several analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Formula Substituents/Functional Groups Key Properties/Applications Reference
{[Chloro(difluoro)methyl]sulfanyl}benzene C7H5ClF2S -SCF2Cl on benzene Potential intermediate for bioactive molecules Derived from analogs
1-Chloro-2-[chloro(difluoro)methyl]benzene (62927-58-6) C7H4Cl2F2 -CF2Cl on benzene (ortho-Cl) Higher halogen density; possible biocidal activity
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (259132-16-6) C13H9ClF2S -SCH2- linked to 3,5-difluorophenyl Enhanced steric bulk; fluorinated aryl group improves lipophilicity
2-Chloro-1-(difluoro(trifluoromethylsulfonyl)methyl)-4-fluorobenzene (1c) C8H3F6ClO2S -CF2(SO2CF3) on benzene; additional F and Cl Sulfonyl group increases polarity; used in synthetic chemistry
Dichlorofluoromethanesulfenyl chloride (2712-93-8) CFCl2SCl -SCl and -CFCl2 Reactive intermediate in agrochemical synthesis
Key Observations:

Halogenation Effects :

  • The presence of fluorine enhances electronegativity and metabolic stability, while chlorine contributes to steric bulk and lipophilicity. For example, in 1-Chloro-2-[chloro(difluoro)methyl]benzene (C7H4Cl2F2), the ortho-chlorine may sterically hinder reactivity compared to the target compound .
  • Compounds with trifluoromethylsulfonyl groups (e.g., 1c in ) exhibit higher polarity, making them suitable for applications requiring solubility in polar solvents .

Sulfur Group Variations: Sulfanyl (-S-) vs. sulfonyl (-SO2-) groups: Sulfonyl derivatives (e.g., 1c) are more oxidized and polar, whereas sulfanyl groups (as in the target compound) are less polar but more nucleophilic .

Substituent Position :

  • highlights that fluoro substituents at the C-4 position of phenyl rings enhance anticandidal activity in benzimidazole-triazole hybrids. While the target compound lacks direct phenyl substitution, its -SCF2Cl group’s electronic effects may similarly influence reactivity .

Biological Activity

{[Chloro(difluoro)methyl]sulfanyl}benzene, also known as Chlorodifluoromethylthio benzene, is a compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal effects, toxicity, and potential applications in pharmaceuticals.

  • Chemical Formula : C7H4ClF2S
  • CAS Number : 85554-53-6
  • Molecular Structure : The compound features a benzene ring substituted with a chlorodifluoromethylthio group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
  • Antifungal Activity :
    • In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against fungi such as Candida albicans and Aspergillus niger, with promising results.
    • Table 2 lists the MIC values for antifungal activity:
Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

Toxicity and Safety

The toxicity profile of this compound indicates that it is relatively non-toxic at low doses. However, high doses can lead to significant toxicity, particularly affecting liver and kidney functions. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Applications in Research and Industry

Due to its antimicrobial properties, this compound has potential applications in various fields:

  • Pharmaceutical Development : As a candidate for new antimicrobial agents targeting resistant bacterial strains.
  • Agricultural Chemistry : Potential use as a fungicide or bactericide in crop protection products.

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical class. For instance, research on thiazole derivatives has shown them to possess a wide range of biological activities including antibacterial and antifungal effects . These findings suggest that compounds with similar structural features may share biological properties.

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